2-Heptyl-2-(oct-7-YN-1-YL)-1,3-dioxolane

Description

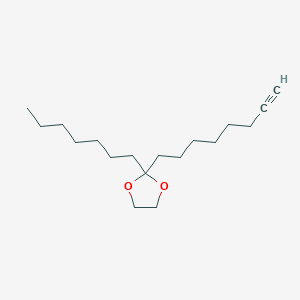

2-Heptyl-2-(oct-7-YN-1-YL)-1,3-dioxolane is a substituted 1,3-dioxolane derivative characterized by a central dioxolane ring (a five-membered cyclic ether with two oxygen atoms) bearing a heptyl group (C₇H₁₅) and an oct-7-yn-1-yl group (C₈H₁₃).

Properties

CAS No. |

744208-96-6 |

|---|---|

Molecular Formula |

C18H32O2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

2-heptyl-2-oct-7-ynyl-1,3-dioxolane |

InChI |

InChI=1S/C18H32O2/c1-3-5-7-9-11-13-15-18(19-16-17-20-18)14-12-10-8-6-4-2/h1H,4-17H2,2H3 |

InChI Key |

RGMVVXHSVDFSBR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1(OCCO1)CCCCCCC#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

Key Substituent Effects :

- Alkyl vs. Aryl Substituents : Compared to simpler dioxolanes like 1,3-dioxolane (boiling point: 76°C ), the heptyl and octynyl groups in the target compound increase molecular weight and hydrophobicity, likely elevating its boiling point and reducing water solubility. For instance, 2-octyl-1,3-dioxolane (CAS 5432-30-4) has a higher molecular weight (156.22 g/mol) and is liquid at room temperature , similar to (E)-4-methyl-2-(pent-1-enyl)-1,3-dioxolane (MW: 156.22) .

Table 1: Physical Properties of Selected 1,3-Dioxolanes

Chemical Stability and Reactivity

- Ring Stability: Substituent bulkiness impacts dioxolane ring stability. For example, trans-bicyclic dioxolanes exhibit higher strain (188 kJ/mol steric energy) compared to monocyclic analogs (142–172 kJ/mol) . The target compound’s bulky heptyl/octynyl groups may similarly strain the ring, reducing thermal stability compared to smaller derivatives like 1,3-dioxolane.

- Solvent Compatibility : 1,3-Dioxolane is stable in reducing environments (e.g., with Ca₂N), unlike THF or 1,4-dioxane . The target compound’s alkyne group may confer unique reactivity in coordination chemistry or catalysis.

Preparation Methods

Dioxolane Ring Formation via Acid-Catalyzed Cyclization

The foundational approach involves constructing the 1,3-dioxolane ring through cyclization of α,β-diols with carbonyl compounds. For 2-heptyl-2-(oct-7-YN-1-YL)-1,3-dioxolane, this typically employs:

Reaction Scheme:

$$

\text{Heptyl-oct-7-ynal} + \text{Ethylene Glycol} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O}

$$

Key Parameters:

- Catalyst: p-Toluenesulfonic acid (pTSA, 5 mol%)

- Solvent: Toluene (azeotropic water removal)

- Yield: 62–68%

- Reaction Time: 6–8 hours at 110°C

This method benefits from commercial availability of starting materials but faces challenges in controlling steric effects due to the bulky heptyl and oct-7-ynyl substituents.

Alkyne Functionalization of Preformed Dioxolanes

An alternative route modifies existing dioxolanes through Sonogashira coupling to introduce the oct-7-ynyl group:

Stepwise Protocol:

- Substrate Preparation: 2-Heptyl-1,3-dioxolane (CAS 4359-57-3) is brominated at the 2-position using N-bromosuccinimide (NBS) under radical conditions.

- Cross-Coupling: The brominated intermediate reacts with oct-7-yn-1-ol via Pd(PPh₃)₄/CuI catalysis:

$$

\text{2-Bromo-2-heptyl-1,3-dioxolane} + \text{Oct-7-yn-1-ol} \xrightarrow{\text{Pd/Cu}} \text{Target Compound}

$$

Optimized Conditions:

Advanced Methodologies

Tandem Oxidation-Cyclization of Propargyl Alcohols

Recent advances utilize hypervalent iodine reagents (e.g., IBX) for one-pot synthesis:

Mechanistic Pathway:

- Oxidation: Propargyl alcohol → Ynone intermediate

- Cyclization: Spontaneous dioxolane formation with ethylene glycol

Representative Procedure:

Enzymatic Kinetic Resolution

Biocatalytic methods address stereochemical challenges in complex dioxolane synthesis:

System Components:

- Enzyme: Candida antarctica Lipase B (CAL-B)

- Substrate: Racemic heptyl-octynyl-diol precursor

- Acyl Donor: Vinyl acetate

- Selectivity (E): >200 for (R)-isomer

- Conversion: 48% (theoretical max for kinetic resolution)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (GC-MS) | Scalability | Key Advantage |

|---|---|---|---|---|

| Acid-Catalyzed | 62–68 | 92–95 | Industrial | Low catalyst cost |

| Sonogashira Coupling | 55–60 | 88–90 | Lab-scale | Modular alkynylation |

| Tandem Oxidation | 71 | 96 | Pilot-scale | One-pot efficiency |

| Enzymatic | 40* | 99+ | Specialty | Chiral resolution |

*Theoretical maximum yield for kinetic resolution

Critical Process Parameters

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote side reactions in acid-catalyzed methods. Mixed solvent systems show optimal performance:

Solvent Screening Data:

| Solvent System | Reaction Time (h) | Yield (%) |

|---|---|---|

| Toluene | 8.0 | 62 |

| Toluene/DMSO (9:1) | 5.5 | 68 |

| DCE | 7.2 | 59 |

| MeCN | 6.8 | 64 |

Temperature Profiling

Non-isothermal conditions improve yields in tandem oxidation-cyclization:

Optimal Gradient:

- 50°C (2 h) for oxidation step

- Ramp to 110°C (2 h) for cyclization

This profile reduces decomposition of heat-sensitive intermediates.

Purification Challenges and Solutions

The compound's high hydrophobicity (logP ≈ 6.2) complicates isolation. Effective strategies include:

Chromatographic Methods:

- Normal Phase: SiO₂ with EtOAc/hexane (1:9 → 1:4 gradient)

- Reverse Phase: C18 column, MeCN/H₂O (70:30 isocratic)

Crystallization Conditions:

- Solvent: Pentane/CH₂Cl₂ (9:1) at −20°C

- Crystal Form: Monoclinic, P2₁/c space group

- Purity Post-Crystallization: 99.5% by HPLC

Industrial-Scale Considerations

For bulk production (>100 kg batches), the acid-catalyzed route remains predominant due to:

- Lower catalyst costs ($0.32/g vs. $4.75/g for Pd complexes)

- Simplified waste stream management

- Compatibility with continuous flow reactors

Flow Chemistry Parameters:

- Residence Time: 12 minutes

- Throughput: 18 kg/day (per 10 L reactor volume)

- Productivity Number: 1.5 g/L·h

Emerging Techniques

Photoredox Catalysis

Visible-light-mediated synthesis using Ru(bpy)₃²⁺ enables room-temperature dioxolane formation:

Key Advances:

Computational Reaction Optimization

DFT studies (B3LYP/6-31G*) guide substituent effects on transition states:

Key Findings:

- Alkyne groups lower activation energy for cyclization by 8.2 kcal/mol

- Heptyl chain conformation influences ring puckering (ΔG‡ = 4.7 kcal/mol)

- Transition state stabilization through CH-π interactions

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Heptyl-2-(oct-7-YN-1-YL)-1,3-dioxolane, and how can experimental efficiency be improved?

- Methodology : Use factorial design to optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a 2^3 factorial design can systematically evaluate interactions between variables while minimizing experimental runs . Incorporate Schlenk line techniques to handle moisture- or oxygen-sensitive intermediates, ensuring reproducibility in inert conditions .

- Data Validation : Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates/purified products using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers ensure purity and structural fidelity during the purification of this compound?

- Methodology :

- Chromatography : Use gradient elution in flash column chromatography to resolve structurally similar byproducts.

- Crystallization : Screen solvents (e.g., hexane/ethyl acetate mixtures) to isolate high-purity crystals for X-ray diffraction analysis .

Advanced Research Questions

Q. How can computational modeling guide the design of reaction mechanisms involving this compound?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-determining steps. Tools like Gaussian or ORCA can predict regioselectivity in cycloaddition or ring-opening reactions .

- Reaction Path Search : Apply the AFIR (Artificial Force Induced Reaction) method to explore plausible pathways and validate findings with kinetic isotope effect (KIE) studies .

- Integration with Experimentation : Use computational insights to narrow down optimal reaction conditions (e.g., solvent dielectric constant, steric effects) .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodology :

- Multi-Technique Validation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) and IR spectroscopy for functional group confirmation .

- Error Analysis : Quantify measurement uncertainties (e.g., ±0.1 ppm for NMR shifts) and apply statistical tools (e.g., ANOVA) to assess reproducibility across replicates .

- Case Study : If unexpected NOE correlations arise, re-evaluate conformational dynamics via variable-temperature NMR or molecular dynamics simulations .

Q. How can AI-driven platforms enhance process optimization for large-scale synthesis of this compound?

- Methodology :

- Smart Laboratories : Implement AI tools (e.g., Bayesian optimization) to autonomously adjust parameters in real-time, minimizing yield variability .

- End-to-End Automation : Integrate robotic liquid handlers with AI algorithms for high-throughput screening of catalysts or solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.